N-4-Piperidinyl-4-piperidinamine

Description

Contextualization within Piperidinamine Chemistry

N-4-Piperidinyl-4-piperidinamine, also known by other names such as N-phenyl-4-piperidinamine and 4-anilinopiperidine, is a derivative of piperidine (B6355638). nist.govnist.govnih.gov The piperidine moiety is a six-membered heterocyclic amine that is a prevalent structural element in numerous bioactive natural products and marketed drugs. kcl.ac.ukwikipedia.org The chemistry of piperidinamines is a subset of the broader field of piperidine chemistry, focusing on compounds that feature an amino group attached to the piperidine ring.

The core structure of this compound consists of a piperidine ring where the nitrogen atom of an amino group is attached at the 4-position. This amino group is further substituted with another piperidinyl group. The presence of two basic nitrogen atoms, one within the piperidine ring and one in the exocyclic amino group, imparts distinct chemical properties to the molecule. These nitrogen atoms can participate in various chemical reactions typical of amines, such as alkylation and reductive amination. smolecule.com The piperidine ring itself can exist in a chair conformation, and the substituents on the ring can adopt either axial or equatorial positions, leading to the possibility of stereoisomers.

The study of piperidinamine chemistry is crucial due to the wide range of pharmacological activities exhibited by its derivatives. mdpi.comijnrd.org These compounds are integral to medicinal chemistry and drug discovery, with applications as antihistamines, analgesics, antipsychotics, and more. smolecule.comijnrd.orgencyclopedia.pub The specific substitution pattern and the nature of the substituents on the piperidinamine core are key determinants of the biological activity of these molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂ | nist.govnist.govchemicalbook.com |

| Molecular Weight | 176.26 g/mol | nih.govchemicalbook.com |

| CAS Registry Number | 23056-29-3 | nist.govnist.govchemicalbook.com |

Significance as a Core Chemical Scaffold in Advanced Organic Synthesis

The this compound framework serves as a vital and versatile building block, or scaffold, in the field of advanced organic synthesis. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperidine ring system, in general, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. kcl.ac.uk

The utility of this compound as a scaffold stems from several key features:

Functional Group Handles: The presence of two nitrogen atoms provides reactive sites for further chemical modifications. These "handles" allow for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the core structure. smolecule.com

Structural Rigidity and Flexibility: The piperidine ring provides a degree of conformational rigidity, which can be advantageous in designing molecules that fit into specific biological targets. At the same time, the exocyclic N-piperidinyl bond allows for rotational flexibility.

Three-Dimensional Diversity: The non-planar nature of the piperidine ring allows for the creation of molecules with well-defined three-dimensional shapes, a critical factor for achieving selectivity and potency in drug-receptor interactions.

The synthesis of derivatives based on the this compound scaffold often involves multi-step reaction sequences. For instance, the reductive amination of 1-Boc-4-piperidone with aniline, followed by deprotection, is a common route to obtain the core structure. chemicalbook.com This intermediate can then be further functionalized. The development of efficient and stereoselective synthetic methods to access substituted piperidines is an active area of research. kcl.ac.uk

Table 2: Key Synthetic Reactions Involving Piperidine Scaffolds

| Reaction Type | Description | Significance | Reference |

| Aza-Michael Reaction | An atom-efficient method for the synthesis of N-substituted 4-piperidones. | Provides access to a diverse range of piperidine building blocks. | kcl.ac.uk |

| Reductive Amination | Reaction of a ketone with an amine in the presence of a reducing agent to form a new C-N bond. | A fundamental transformation for constructing substituted amines. | chemicalbook.com |

| Wittig Reaction | A reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to give an alkene. | Useful for introducing carbon-carbon double bonds and subsequent functionalization. | kcl.ac.uk |

| Dieckmann Condensation | An intramolecular condensation of a diester to form a β-keto ester, often used for ring formation. | A classic method for constructing cyclic ketones, including piperidones. | dtic.mil |

Role in the Development of Complex Chemical Architectures

The this compound scaffold is instrumental in the construction of complex chemical architectures with diverse and valuable applications, particularly in medicinal chemistry. Its ability to serve as a modifiable platform allows chemists to design and synthesize molecules with tailored properties.

One of the most prominent examples of the application of a related scaffold, 4-anilinopiperidine, is in the synthesis of fentanyl and its analogs. wikipedia.org In this context, the 4-anilinopiperidine core is a crucial intermediate that is further elaborated to produce the final drug molecule. This highlights the power of using a central scaffold to access a class of compounds with significant biological activity.

Furthermore, the principles of scaffold-based drug design are being applied to discover novel therapeutic agents for a wide range of diseases. mdpi.comencyclopedia.pub By systematically modifying the substituents on the this compound core, researchers can optimize properties such as potency, selectivity, and pharmacokinetic profiles. For example, the introduction of different aryl or alkyl groups on the nitrogen atoms can lead to compounds with distinct biological activities, ranging from anticancer to anti-HIV agents. nih.gov

The development of combinatorial chemistry and high-throughput screening has further amplified the importance of scaffolds like this compound. These technologies enable the rapid synthesis and evaluation of large libraries of compounds derived from a common core, accelerating the drug discovery process. The versatility of the this compound scaffold makes it an ideal candidate for such library synthesis, facilitating the exploration of new chemical space and the identification of novel lead compounds. researchgate.netmdpi.com

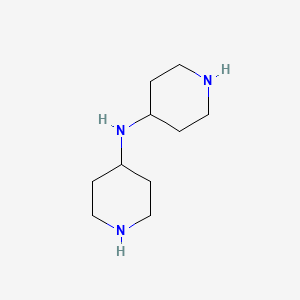

Structure

2D Structure

Properties

CAS No. |

508201-22-7 |

|---|---|

Molecular Formula |

C10H21N3 |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-piperidin-4-ylpiperidin-4-amine |

InChI |

InChI=1S/C10H21N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-13H,1-8H2 |

InChI Key |

NPZCEZNJVRPFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for Core Structure Synthesis

The synthesis of the N-4-Piperidinyl-4-piperidinamine core relies on several key organic reactions that are foundational to the formation of C-N bonds and heterocyclic rings. These methods provide robust pathways to the target compound and its derivatives.

Reductive Amination Protocols and Mechanistic Insights

Reductive amination is a highly effective and widely used method for synthesizing amines, including the this compound structure. harvard.edumasterorganicchemistry.com This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. youtube.comjocpr.com The most direct application for synthesizing the target compound is the reaction between 4-aminopiperidine (B84694) and 4-piperidone (B1582916).

The mechanism begins with the nucleophilic attack of the primary amine of 4-aminopiperidine on the carbonyl carbon of 4-piperidone. youtube.com This is often catalyzed by a small amount of acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com The resulting hemiaminal intermediate then dehydrates to form a crucial iminium ion intermediate. harvard.eduyoutube.com This ion is more reactive towards reduction than the initial ketone. masterorganicchemistry.com A hydride-based reducing agent then delivers a hydride to the iminium carbon, yielding the final secondary amine product, this compound. youtube.com

A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent, often used for its high functional group tolerance and excellent yields. harvard.edunih.gov Sodium cyanoborohydride (NaBH₃CN) is also effective and can selectively reduce imines in the presence of ketones, but it is highly toxic. harvard.edumasterorganicchemistry.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation (H₂/catalyst). masterorganicchemistry.comorganic-chemistry.org

Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid (catalyst), Dichloromethane (DCE) or Tetrahydrofuran (THF) solvent, Room Temperature. harvard.eduorganic-chemistry.org | High selectivity for iminium ions, mild conditions, high yield, broad functional group tolerance. harvard.edumasterorganicchemistry.com | Can be more expensive than other borohydrides. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, pH controlled around 6-7. harvard.edu | Selective for iminium ions over carbonyls at neutral pH. harvard.edumasterorganicchemistry.com | Highly toxic, generates cyanide byproducts. harvard.edu |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent, often requires initial imine formation before addition. organic-chemistry.org | Inexpensive, readily available. | Less selective; can reduce the starting carbonyl if not controlled properly. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd/C, Raney-Ni) | Ethanol or Methanol solvent, H₂ gas pressure (e.g., 5 atm). organic-chemistry.org | "Green" chemistry, high yields, no metal hydride waste. | Requires specialized pressure equipment, catalyst can be sensitive to poisoning. youtube.com |

Direct Alkylation and Functionalization Approaches

Direct N-alkylation offers an alternative route to the bis-piperidine core. This method involves the reaction of an amine with an alkyl halide or a molecule with a suitable leaving group. researchgate.net For the synthesis of this compound, this could be achieved by reacting 4-aminopiperidine with a 4-halopiperidine or a piperidine-4-yl triflate. However, a significant challenge in direct alkylation is controlling the selectivity, as overalkylation can occur, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To mitigate this, the reaction is often performed using a large excess of the starting amine or by adding the alkylating agent slowly using a syringe pump. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) in a solvent like dimethylformamide (DMF), can be employed to neutralize the acid formed during the reaction, which can improve reaction rates. researchgate.net

Functionalization of the piperidine (B6355638) nitrogen is a common strategy to introduce diverse chemical properties. researchgate.net For instance, after the initial synthesis, the secondary amine on one piperidine ring and the tertiary amine on the other can be further functionalized. A common approach involves reacting a piperidine with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724). researchgate.net This allows for the introduction of various alkyl or functionalized alkyl chains onto the nitrogen atom.

Intramolecular Cyclization Reactions for Piperidine Ring Formation

While not a direct method for coupling two piperidine rings, intramolecular cyclization is a fundamental and powerful strategy for the initial synthesis of the piperidine ring itself from acyclic precursors. mdpi.comorganic-chemistry.org These reactions are essential for building the core heterocyclic scaffold that can then be used in subsequent steps, like reductive amination or alkylation, to form the final bis-piperidine product.

One common approach is the intramolecular reductive amination of an amino-aldehyde or amino-ketone. researchgate.netresearchgate.net An acyclic precursor containing both an amine and a carbonyl group separated by an appropriate number of carbon atoms can cyclize to form a cyclic imine or enamine, which is then reduced to the piperidine. researchgate.net Another method involves the cyclization of haloamines, where a primary amine displaces a halide on the same molecule to form the ring. organic-chemistry.org The Dieckmann condensation is a classic method used to form cyclic β-keto esters, which can be precursors to 4-piperidones. This involves the intramolecular condensation of a diester in the presence of a base, followed by hydrolysis and decarboxylation. youtube.comdtic.milcore.ac.uk

Key Intramolecular Cyclization Strategies for Piperidine Synthesis

| Strategy | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Reductive Amination | Amino-aldehyde/ketone | Formation of cyclic iminium ion followed by reduction. | researchgate.net |

| Nucleophilic Substitution | δ-Haloamine | Intramolecular displacement of a halide by an amine. | organic-chemistry.org |

| Dieckmann Condensation | Diester with a nitrogen in the backbone | Base-catalyzed cyclization to a β-keto ester, then hydrolysis/decarboxylation to a piperidone. | youtube.comcore.ac.uk |

| Hydroamination | Amino-alkene/alkyne | Metal-catalyzed (e.g., Au, Pd) addition of an N-H bond across a C-C multiple bond. | organic-chemistry.org |

Strategies for Stereoselective and Regioselective Synthesis

Stereoselectivity and regioselectivity are crucial for creating complex, well-defined three-dimensional structures, particularly in the context of medicinal chemistry. mdpi.comsemanticscholar.org Regioselectivity ensures that reactions occur at the correct position on the molecule. For example, in the Dieckmann cyclization to form substituted piperidine-2,4-diones, the choice of reaction conditions can favor one cyclized product over another. core.ac.uk

Stereoselective synthesis aims to control the formation of specific stereoisomers. This is often achieved using chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool." nih.gov For instance, an enantioselective synthesis of (3R,4S)-piperidine diamine derivatives was achieved starting from Boc-D-serine, demonstrating how a chiral starting material can direct the stereochemistry of the final piperidine ring. semanticscholar.org In another example, a highly diastereoselective synthesis of piperidin-4-ols was developed through a gold-catalyzed cyclization followed by a stereoselective reduction. scispace.com The use of chiral ligands with metal catalysts, such as a rhodium(I) complex with a P-chiral bisphosphorus ligand, can induce high enantioselectivity in hydrogenation reactions to form chiral piperidines. mdpi.com

Novel Reaction Pathways and Catalysis

The development of new catalytic systems continues to advance the synthesis of piperidine-containing molecules, offering milder conditions, higher efficiency, and improved selectivity.

Catalytic Hydrogenation and Reduction Techniques

Catalytic hydrogenation is a cornerstone technique for the synthesis and modification of piperidine rings. dtic.mil It is a primary method for producing the piperidine core by reducing pyridine (B92270) precursors. This reduction can be achieved using various catalysts, with Raney-Ni, palladium on carbon (Pd/C), and platinum-based catalysts being common choices. mdpi.comdtic.mil The reaction typically requires high pressure of hydrogen gas and elevated temperatures. dtic.mil A Chinese patent describes a process where a precursor is hydrogenated using 10% or 5% palladium on carbon at 110-120 °C and a pressure of 20kg/cm² to yield the final 4-piperidinyl piperidine product. google.com

Hydrogenation is also a key step in reductive amination, serving as an alternative to chemical hydrides. organic-chemistry.org Furthermore, it is used to reduce other functional groups within a molecule chemoselectively. For example, a pyridine ring can be selectively hydrogenated to a piperidine while leaving an indole (B1671886) ring intact. mdpi.com

Reduction techniques are also vital for converting intermediate functional groups. Piperidones, which are common intermediates, can be reduced to piperidines using strong reducing agents like lithium aluminum hydride (LiAlH₄). dtic.mil The reduction of enamines, formed from the reaction of a 4-piperidone with a secondary amine, can be accomplished with borohydride reagents under slightly acidic conditions to yield the saturated piperidine. youtube.com

Oxidative Amination Reactions in Piperidine Formation

While direct oxidative amination for the synthesis of this compound is not extensively documented, the principles of this methodology are crucial for constructing the constituent piperidine rings. Oxidative amination processes offer a streamlined approach to forming C-N bonds and constructing nitrogen-containing heterocycles. dtic.milnih.gov These reactions typically involve the in-situ generation of a reactive nitrogen species that can undergo cyclization with a suitable carbon framework. For instance, a streamlined synthesis of pyridones from cyclopentenones has been developed through an oxidative amination process, highlighting the potential of this method for creating N-heterocycles. dtic.milnih.gov

Radical-Mediated Cyclizations and Related Methodologies

Radical-mediated cyclizations provide a powerful tool for the formation of piperidine rings, often under mild conditions with high functional group tolerance. These reactions proceed through a series of steps: selective radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. While specific applications to this compound are not prominently reported, the synthesis of substituted piperidines through radical cyclization is well-established. For example, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines, although the formation of linear alkene byproducts can occur. chim.it

Applications of Diverse Catalytic Systems in this compound Synthesis

The synthesis of this compound and its precursors heavily relies on diverse catalytic systems, including both metal and organocatalysis. A patented industrial synthesis of this compound utilizes a palladium on carbon (Pd/C) catalyst for the final hydrogenolysis step to remove a benzyl (B1604629) protecting group. google.com This method starts from benzylamine (B48309) and methyl acrylate, proceeding through a series of reactions including 1,4-addition, Dieckmann condensation, hydrolysis, decarboxylation, and another 1,4-addition before the final catalytic hydrogenation. google.com

Reductive amination is another key catalytic process that can be employed. This reaction, which forms a C-N bond by reacting a carbonyl group with an amine in the presence of a reducing agent, is a cornerstone of amine synthesis. chim.itresearchgate.netorganic-chemistry.org In the context of this compound, this could involve the reaction of a 4-piperidone derivative with a 4-aminopiperidine derivative. A variety of catalysts can be used for reductive amination, including nickel-based catalysts for the reductive amination of biomass-derived δ-valerolactone to piperidine. researchgate.net

Organocatalysis also plays a role in the synthesis of related structures. For instance, 4,4'-trimethylenedipiperidine (TMDP) has been used as an organocatalyst for Knoevenagel-Michael condensation reactions. researchgate.net

Protecting Group Strategies and Deprotection Chemistries on the Piperidine Nitrogen

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and direct the course of reactions. jocpr.com For the piperidine nitrogen, benzyl (Bn) and tert-butoxycarbonyl (Boc) are common protecting groups. researchgate.netcreative-peptides.com

In the industrial synthesis of this compound, a benzyl group is used to protect the piperidine nitrogen. google.com The benzyl group is advantageous as it is stable under various reaction conditions but can be readily removed in the final step via catalytic hydrogenolysis. google.com

The following table summarizes common protecting groups for piperidine nitrogen and their deprotection methods:

| Protecting Group | Abbreviation | Deprotection Reagents |

| Benzyl | Bn | H₂, Pd/C |

| tert-Butoxycarbonyl | Boc | TFA, HCl |

| Benzyloxycarbonyl | Z | H₂, Pd/C; HBr/AcOH |

| Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

Management of Synthetic Byproducts and Process Optimization

In any multi-step synthesis, the management of byproducts and optimization of the process are critical for achieving high yields and purity of the final product. In the synthesis of this compound, potential byproducts can arise from incomplete reactions or side reactions at various stages.

For instance, in reductive amination reactions, the formation of secondary and tertiary amine byproducts can be a challenge. organic-chemistry.org Optimization of reaction conditions, such as the choice of reducing agent and control of stoichiometry, is crucial to minimize these byproducts. organic-chemistry.org In radical-mediated cyclizations, the formation of linear alkene byproducts through competitive hydrogen atom transfer has been observed. chim.it

Process optimization for the industrial synthesis of this compound, as outlined in the patent literature, involves careful control of reaction conditions at each step to maximize the yield and minimize the formation of impurities. google.com This includes optimizing the molar ratios of reactants, reaction times, and temperatures for the 1,4-addition, Dieckmann condensation, hydrolysis, decarboxylation, and final hydrogenation steps. google.com The purification of intermediates at each stage is also a critical aspect of managing byproducts and ensuring the quality of the final compound.

Chemical Reactivity and Mechanistic Investigations

Alkylation and Acylation Processes at Nitrogen Centers

The secondary amine groups in N-4-Piperidinyl-4-piperidinamine are nucleophilic and readily undergo alkylation and acylation reactions. These transformations introduce new substituents onto the nitrogen atoms, modifying the compound's steric and electronic properties.

Alkylation: The introduction of an alkyl group onto one or both of the nitrogen atoms can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. libretexts.org The choice of reaction conditions, such as the solvent, base, and temperature, can influence the degree of alkylation. For instance, using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can facilitate the reaction. researchgate.net To favor mono-alkylation, the alkylating agent can be added slowly to an excess of the amine. researchgate.net

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically rapid and results in the formation of a more stable, less basic amide linkage. The resulting amide is less prone to further acylation due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Typical Reagents | Conditions | Product Type |

| Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Room temperature to elevated temperatures. researchgate.net | N-alkylated piperidinamine |

| Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides | Typically no catalyst needed, often performed in the presence of a non-nucleophilic base to scavenge HCl. | N-acylated piperidinamine (Amide) |

This table provides an interactive overview of common alkylation and acylation reactions.

Oxidative and Reductive Transformations of the Piperidinamine Moiety

The piperidinamine structure can be subjected to various oxidative and reductive conditions, leading to diverse products.

Oxidative Transformations: Oxidation of the piperidinamine moiety can lead to several outcomes. Strong oxidizing agents may lead to ring-opening or degradation of the piperidine (B6355638) rings. However, under controlled conditions, specific transformations are possible. For example, oxidative coupling reactions, sometimes seen with related amine structures, could lead to the formation of dimers or more complex heterocyclic systems. wikipedia.org The presence of two amine groups offers the potential for intramolecular cyclization upon oxidation under specific catalytic conditions.

Reductive Transformations: As the piperidine rings are already saturated, they are generally resistant to reduction under standard catalytic hydrogenation conditions. However, the synthesis of piperidine derivatives often involves reductive amination, where a dicarbonyl compound reacts with an amine source in the presence of a reducing agent. nih.gov This highlights that the formation of the this compound scaffold itself can be viewed as the result of a reductive process.

Nucleophilic Ring-Opening Reactions (e.g., Oxirane)

The nitrogen atoms of this compound are effective nucleophiles capable of opening strained ring systems like epoxides (oxiranes). This reaction is a type of nucleophilic addition where the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol.

The reaction is typically base-catalyzed, and the nucleophilic amine will attack the least sterically hindered carbon atom of the epoxide ring. researchgate.net This regioselectivity is a hallmark of base-catalyzed epoxide ring-opening. The process begins with the nucleophilic attack of the amine on the epoxide, followed by protonation of the resulting alkoxide to yield the final amino alcohol product. Given that this compound has two secondary amine centers, it can react with two equivalents of an epoxide.

Reaction with Oxirane:

Step 1: Nucleophilic attack of a piperidine nitrogen on a carbon of the oxirane ring.

Step 2: Cleavage of the C-O bond of the oxirane, relieving ring strain.

Step 3: Proton transfer to the newly formed alkoxide, yielding a hydroxyl group.

This reaction is a valuable method for introducing hydroxyethyl (B10761427) groups onto the piperidinamine structure.

Enamine Formation and Subsequent Reactivity

This compound, as a secondary amine, can react with aldehydes or ketones that possess an α-hydrogen to form enamines. wikipedia.org This condensation reaction is typically acid-catalyzed and involves the loss of a water molecule. masterorganicchemistry.com The resulting enamine is a neutral, highly reactive nucleophile. makingmolecules.com

Enamines are versatile intermediates in organic synthesis, most notably in the Stork enamine alkylation and acylation reactions. libretexts.org The nucleophilicity of the enamine is derived from the lone pair of electrons on the nitrogen atom, which is in conjugation with the carbon-carbon double bond. makingmolecules.com This makes the α-carbon of the original carbonyl compound nucleophilic.

Reactivity of the Resulting Enamine:

Alkylation: The enamine can react with alkyl halides in an SN2 fashion. Subsequent hydrolysis of the resulting iminium salt intermediate regenerates the ketone or aldehyde, now alkylated at the α-position. libretexts.orgwikipedia.org

Acylation: Similarly, enamines react with acyl halides. Hydrolysis of the intermediate yields a β-dicarbonyl compound. libretexts.org

| Reactant | Product of Enamine Reaction | Subsequent Hydrolysis Product |

| Alkyl Halide | Alkylated Iminium Salt | α-Alkylated Ketone/Aldehyde |

| Acyl Halide | Acylated Iminium Salt | β-Dicarbonyl Compound |

This interactive table outlines the reactivity of enamines derived from this compound.

Protonation States and Acid-Base Equilibria of the Piperidinamine Core

The presence of two basic nitrogen atoms means that this compound can accept two protons in the presence of acid. The two piperidine nitrogens will have slightly different basicities, and their protonation will be sequential, governed by two distinct pKa values for the corresponding conjugate acids.

The first protonation will occur at the more basic nitrogen, forming a mono-cationic species. The addition of a proton introduces a positive charge, which inductively withdraws electron density from the rest of the molecule, thereby decreasing the basicity of the second nitrogen atom. Consequently, the second protonation will require a stronger acidic environment. The equilibrium between the neutral, monoprotonated, and diprotonated forms is dependent on the pH of the solution. Understanding these protonation states is crucial for applications in areas such as catalysis and for controlling reactivity in chemical syntheses.

Derivatization Strategies and Structural Modifications

Design and Synthesis of N-Substituted Piperidinamine Analogues

The nitrogen atoms within the N-4-piperidinyl-4-piperidinamine scaffold provide readily accessible points for substitution, enabling the synthesis of a vast array of analogues with tailored properties. Common strategies include N-acylation and N-alkylation, which have been instrumental in developing compounds with a range of biological activities.

N-alkylation, the addition of an alkyl group, is another key strategy. This can be achieved through various methods, including reductive amination with aldehydes or ketones. smolecule.com For example, N-methyl and N-benzyl-4-piperidone derivatives have been synthesized and studied for their electrochemical behavior. mdpi.com The choice of the N-substituent, such as methyl versus benzyl (B1604629), has been shown to impact the oxidation potentials of these curcumin (B1669340) analogues. mdpi.com

The synthesis of these N-substituted derivatives often starts from a protected 4-piperidone (B1582916). A common starting material is 1-benzyl-4-piperidone, which can undergo a series of reactions, including condensation with an amine, to introduce the desired N-substituents. researchgate.netgoogle.com The protecting group on the piperidine (B6355638) nitrogen, often a benzyl group, can be removed at a later stage to allow for further functionalization. acs.org

Functionalization of the Piperidine Ring System for Targeted Properties

Beyond N-substitution, the carbon skeleton of the piperidine rings offers numerous possibilities for functionalization to achieve targeted biological properties. Modifications at various positions of the piperidine ring can profoundly alter the molecule's stereochemistry and its ability to interact with specific receptors or enzymes.

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the piperidine ring affect biological activity. For example, in the context of monoamine transporter inhibitors, the stereochemistry of the piperidine ring plays a significant role in determining potency and selectivity. nih.gov Studies on 3,4-disubstituted piperidines have revealed that different isomers exhibit preferences for different transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

The introduction of substituents at the 3- and 4-positions of the piperidine ring has been extensively explored. For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring opening of an epoxide intermediate. researchgate.net These modifications have led to the development of potent M3 muscarinic antagonists. researchgate.net Similarly, the introduction of a thioacetamide (B46855) side chain at the 3-position of a 4-(4-chlorophenyl)piperidine (B1270657) core has been investigated for its effect on transporter inhibitory activity. nih.gov

Furthermore, the synthesis of 4,4-disubstituted piperidine analogs has been accomplished through methods like the condensation of a piperidone with an amine followed by the addition of cyanide. researchgate.net These modifications aim to create molecules with specific conformational constraints, which can be crucial for optimal receptor binding.

Heterocyclic Ring Incorporations and Modifications of the Piperidinamine Scaffold

To further expand the chemical space and biological activity of this compound derivatives, various heterocyclic rings can be incorporated into or fused with the piperidinamine scaffold. This strategy can introduce novel structural features and functionalities, leading to compounds with unique pharmacological profiles.

One approach involves attaching a heterocyclic ring to the piperidinamine core. For example, pyrazole-containing compounds have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors. nih.gov In one instance, a pyrazole-3-carboxamide was attached to the 4-position of the piperidine ring, leading to the identification of a potent CDK inhibitor. nih.gov

Another strategy is the fusion of a heterocyclic ring to the piperidine nucleus. The synthesis of new heterocyclic systems, including four, five, and seven-membered rings, has been explored. researchgate.net For instance, the reaction of a piperidone derivative can lead to the formation of spiro-heterocycles or condensed bicyclic systems. mdpi.com The incorporation of heterocycles like oxazepine and thiazine (B8601807) has also been reported. researchgate.net

The synthesis of these modified scaffolds often involves multi-step sequences. For example, the synthesis of N-substituted phenacyl piperidine derivatives has been described, providing a platform for further heterocyclic modifications. researchgate.net Additionally, multicomponent reactions have been utilized to construct complex heterocyclic systems incorporating the piperidine moiety in a single step. nih.gov

Exploration of Chiral Analogues and Enantioselective Synthesis

The presence of stereocenters in the this compound scaffold means that it can exist as multiple stereoisomers. These enantiomers and diastereomers can exhibit significantly different biological activities and potencies, making the exploration of chiral analogues and the development of enantioselective synthetic methods a critical area of research.

The synthesis and biological evaluation of stereoisomers of N-substituted piperidinyl-N-phenylpropanamides have demonstrated the profound impact of stereochemistry on analgesic activity. acs.orgnih.gov For example, in a series of eight optically active isomers, the analgesic potency varied dramatically, with some isomers being thousands of times more potent than morphine, while their corresponding antipodes were significantly less active. nih.gov The absolute configurations of these isomers were determined by X-ray analysis, revealing that specific configurations at the chiral centers of the piperidine ring and the side chain are crucial for high affinity and selectivity for opioid receptors. acs.orgnih.gov

The development of enantioselective synthetic methods is essential for accessing pure stereoisomers. Resolution of racemic mixtures through the formation of diastereomeric salts with chiral acids is a classical approach that has been successfully employed. acs.org More modern approaches focus on asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction. For instance, enantioselective addition reactions have been developed for the synthesis of α,β-disubstituted-β-amino acids, which can be precursors to chiral piperidine derivatives. nih.gov

The synthesis of specific stereoisomers often begins with chiral starting materials or involves a key stereoselective step. For example, the synthesis of optically active 3-methyl-N-phenyl-4-piperidinamines has been achieved, which then serve as key intermediates for the preparation of chiral N-substituted analogues. acs.orgnih.gov

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate structural details of N-4-Piperidinyl-4-piperidinamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, 2D NMR (COSY, NOESY, HMQC) for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY, HMQC) NMR experiments provides a detailed picture of the atom connectivity and spatial arrangement. nih.govresearchgate.netipb.pt

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. For the piperidine (B6355638) rings, characteristic signals for axial and equatorial protons can be observed, with their chemical shifts and coupling constants providing insights into the ring conformation. chemicalbook.comnih.gov

2D NMR techniques offer a more in-depth analysis of the molecular structure:

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling correlations, helping to identify adjacent protons within the piperidine rings. nih.govijitee.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformational preferences of the molecule. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Piperidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 1.4 - 3.2 | Signals for piperidine ring protons. Axial and equatorial protons will have different chemical shifts. |

| ¹H | 7.2 - 7.6 | Aromatic protons if a phenyl group is attached. |

| ¹³C | 24 - 55 | Aliphatic carbons of the piperidine rings. |

| ¹³C | 113 - 158 | Aromatic carbons if a phenyl group is attached. |

Note: The exact chemical shifts are dependent on the solvent and any substituents present on the piperidine rings. The data presented is a general representation based on similar piperidine structures. chemicalbook.comnih.govrsc.org

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight of this compound and for studying its fragmentation patterns. nih.gov This information is critical for confirming the elemental composition and for structural elucidation. nist.govnih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for analyzing piperidine derivatives. nist.govresearchgate.net The resulting mass spectrum reveals the molecular ion peak, which corresponds to the exact mass of the molecule.

Analysis of the fragmentation patterns provides valuable structural information. The fragmentation of piperidine-containing compounds often involves the cleavage of the piperidine rings and the bonds connecting them. nih.govnih.gov Understanding these pathways can help to confirm the connectivity of the molecule.

Table 2: Key Mass Spectrometry Data for N-Phenyl-4-piperidinamine

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | nist.govnist.gov |

| Molecular Weight | 176.2581 g/mol | nist.govnist.gov |

Note: This data is for a related compound, N-Phenyl-4-piperidinamine, and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nsf.govchemicalbook.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key expected vibrational bands for this compound include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, indicating the presence of the secondary amine groups. researchgate.net

C-H stretching: Aliphatic C-H stretching vibrations from the piperidine rings are expected in the 2850-3000 cm⁻¹ region. researchgate.net

C-N stretching: These vibrations are typically found in the fingerprint region, between 1000 and 1350 cm⁻¹.

The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ would confirm the absence of a piperidinone structure. chemicalbook.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. ipb.ptnih.govresearchgate.net A validated HPLC method can accurately quantify the main compound and any related impurities. nih.govchemrxiv.org

Method development typically involves optimizing several parameters:

Column: Reversed-phase columns, such as C18, are commonly used for the separation of amine compounds. nih.govnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the buffer is a critical parameter for controlling the retention of basic compounds like piperidines. nih.gov

Detection: Ultraviolet (UV) detection is often suitable if the molecule contains a chromophore. If not, alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used. researchgate.netsemanticscholar.org

Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness, making it suitable for routine quality control. chemrxiv.org

Gas Chromatography (GC) for Volatile Compounds and Purity Determination

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org While this compound itself may have limited volatility, GC can be employed to analyze for volatile impurities or related substances. nih.govresearchgate.net

For the analysis of amines by GC, derivatization is sometimes necessary to improve their volatility and chromatographic behavior. nih.gov The choice of column is also critical, with polar columns often providing better peak shape for basic compounds. researchgate.net GC coupled with a mass spectrometer (GC-MS) provides a high degree of certainty in the identification of separated components. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Arrangement

As of the latest available data, a definitive crystal structure for the specific compound this compound has not been reported in publicly accessible crystallographic databases. However, the technique of X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of related piperidine derivatives provides significant insight into the structural characteristics that this compound would likely exhibit.

X-ray crystallography on single crystals allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles. This information is crucial for understanding the conformational preferences of the molecule. For piperidine-containing structures, a key feature of interest is the conformation of the piperidine ring, which typically adopts a stable chair conformation mdpi.comnih.gov.

The study of piperidinium (B107235) salts has shown that the conformation of the cation and the nature of the hydrogen-bonded synthons can vary. For instance, analysis of salts formed from a piperidone derivative and dicarboxylic acids revealed H-shaped centrosymmetric hydrogen-bonded synthons built from two piperidinium cations and a bridging dicarboxylate dianion. Interestingly, the conformation of the cation backbone could be either C-shaped or S-shaped depending on the specific crystal packing environment nih.gov.

Structural refinement is typically carried out using software packages like SHELXL, which refines the structural model against the experimental diffraction data . The quality of the final structure is assessed by parameters such as the R-factor.

Interactive Data Table: Representative Crystallographic Data for Piperidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride | Monoclinic | P2₁/n | Piperidine ring in chair conformation; infinite Cl···H(N)-bonded chains. | mdpi.com |

| (E,E)-3,5-bis[4-(diethylamino)benzylidene]-4-oxopiperidinium butanedioate | - | - | H-shaped hydrogen-bonded synthons; C-shaped and S-shaped cation conformations observed. | nih.gov |

| (4-hydroxy-piperidin-1-yl)(4-methyl-phenyl)methanone | - | - | Dihedral angle between piperidine and benzene (B151609) rings is 51.7 (2)°; O-H···O hydrogen bonds form chains. | nih.gov |

| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | Triclinic | P-1 | - |

Note: This table presents data for related piperidine derivatives to illustrate the type of information obtained from X-ray crystallography, as no data for this compound is currently available.

Theoretical and Computational Chemistry of N 4 Piperidinyl 4 Piperidinamine

The exploration of N-4-Piperidinyl-4-piperidinamine at a molecular level is greatly enhanced by theoretical and computational chemistry. These in silico methods provide profound insights into the molecule's intrinsic properties and behavior, guiding experimental studies and enabling rational drug design.

Applications in Chemical and Materials Science

Utility as Synthetic Intermediates in Complex Molecule Synthesis

The inherent reactivity and structural features of N-4-Piperidinyl-4-piperidinamine make it a valuable starting material or intermediate in the synthesis of a wide array of complex organic molecules.

Precursors for Advanced Pharmaceutical Scaffolds and Chemical Libraries

This compound and its derivatives are instrumental in the construction of diverse pharmaceutical scaffolds and chemical libraries, enabling the exploration of new therapeutic agents.

Fentanyl Analogues : The core structure of this compound is related to precursors used in the synthesis of fentanyl and its analogues. For instance, N-phenyl-4-piperidinamine (4-AP) is a known precursor in some synthetic routes to fentanyl. unodc.orgun.org The United Nations Office on Drugs and Crime (UNODC) has placed 4-AP under international control due to its use in the illicit manufacture of fentanyl. unodc.org The synthesis of certain fentanyl analogues involves intermediates that share the piperidinyl-aniline moiety present in this compound. nih.govwikipedia.org

Benzimidazoles : The piperidine (B6355638) motif is a key component in the synthesis of various benzimidazole (B57391) derivatives with potential biological activities. arkat-usa.orgmdpi.comresearchgate.netnih.gov For example, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. arkat-usa.org The synthesis often involves the coupling of a substituted piperidine with an o-phenylenediamine (B120857) derivative. The development of novel benzimidazole compounds is an active area of research due to their wide range of pharmacological applications. mdpi.com

HIV Inhibitors : The piperidine ring is a common structural feature in a number of Human Immunodeficiency Virus (HIV) inhibitors. nih.govresearchgate.netnih.govnih.gov Specifically, piperidin-4-yl-aminopyrimidine derivatives have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.netnih.gov These compounds have shown significant activity against wild-type and drug-resistant strains of HIV-1. The synthesis of these complex molecules often utilizes piperidine-containing building blocks. nih.govgoogle.com

Building Blocks for Diverse Heterocyclic Compounds

The bifunctional nature of this compound, with its two reactive nitrogen centers, makes it an excellent building block for the synthesis of a wide variety of heterocyclic compounds. sigmaaldrich.comaksci.comapolloscientific.co.uk Heterocyclic scaffolds are fundamental to medicinal chemistry and materials science. The piperidine rings can be functionalized at the nitrogen atoms or the ring carbons to introduce diverse substituents, leading to a vast array of new chemical entities. The synthesis of these compounds often involves standard organic reactions such as alkylation, acylation, and condensation.

Ligand Design in Transition Metal Catalysis and Organocatalysis

The nitrogen atoms within the this compound framework can act as donor atoms, making it and its derivatives suitable for use as ligands in catalysis.

The development of new ligands is crucial for advancing transition metal-catalyzed and organocatalytic reactions. While direct applications of this compound as a ligand are not extensively documented in the provided results, the broader class of piperidine-containing molecules is widely used in ligand design. researchgate.net For instance, 4-hydroxy piperidine-based compounds have been employed as efficient ligands in copper-catalyzed N-arylation reactions. researchgate.net The presence of multiple nitrogen atoms in this compound suggests its potential for forming stable complexes with transition metals, which could be explored for various catalytic transformations. nih.govresearchgate.net

Supramolecular Assembly and Host-Guest Chemistry

The ability of this compound to participate in non-covalent interactions makes it a candidate for applications in supramolecular chemistry.

Non-Covalent Interactions and Molecular Recognition Phenomena

The nitrogen atoms in this compound can participate in hydrogen bonding, a key non-covalent interaction that drives molecular recognition and the formation of larger, ordered structures. This is a fundamental concept in host-guest chemistry, where a host molecule selectively binds a guest molecule. researchgate.net While specific studies on this compound in this context are not detailed in the search results, the general principles of host-guest chemistry involving piperidine derivatives with cyclodextrins have been explored. mdpi.comnih.govthno.org These studies demonstrate how the piperidine moiety can be encapsulated within the cavity of a host molecule, driven by hydrophobic and van der Waals interactions. thno.org

Self-Assembly Processes Involving this compound Architectures

The capacity for hydrogen bonding and other non-covalent interactions allows molecules like this compound to self-assemble into well-defined architectures. This process is fundamental to the creation of novel materials with specific functions. Although direct examples of self-assembly with this compound are not provided in the search results, the principles are well-established for similar molecular building blocks. The formation of such assemblies can be influenced by the conformation of the piperidine rings and the nature of the substituents on the molecule. bris.ac.uk

Applications in Supramolecular Catalysis

The field of supramolecular catalysis leverages non-covalent interactions to assemble complex structures that can act as catalysts, often mimicking the efficiency and selectivity of natural enzymes. wikipedia.org These systems rely on principles of molecular recognition and guest binding, utilizing interactions such as hydrogen bonding and metal-ligand coordination to create confined reaction environments. wikipedia.orgnih.gov This confinement can lead to increased reaction rates and enhanced selectivity by orienting substrates and stabilizing transition states. nih.gov

Diamine ligands are a crucial class of building blocks in the construction of supramolecular catalysts. They can coordinate with metal centers to form discrete cages or extended networks, providing a scaffold for catalytic activity. acs.orgnih.gov The precise geometry and electronic properties of the diamine ligand can significantly influence the structure and function of the resulting supramolecular assembly. nih.gov For instance, chiral diamine auxiliaries have been incorporated into palladium complexes to induce asymmetry in a catalytic [2+2] photoaddition reaction. wikipedia.org

Development of Hindered Amine Light Stabilizers (HALS) in Polymer Science

Hindered Amine Light Stabilizers (HALS) are a major class of polymer additives used to protect materials from degradation caused by exposure to light, particularly UV radiation. wikipedia.orgadditivesforpolymer.com Their mechanism of action involves a catalytic cycle where the hindered amine is oxidized to a nitroxyl (B88944) radical, which then traps the free radicals generated during the photo-oxidation of the polymer, thus preventing further degradation. wikipedia.orgacs.org A key advantage of HALS is that they are regenerated during this process, allowing them to provide long-term stability at low concentrations. wikipedia.orgadditivesforpolymer.com

The most common structural feature of HALS is the 2,2,6,6-tetramethylpiperidine (B32323) group. wikipedia.orggoogle.com The synthesis of various HALS often starts from derivatives of 2,2,6,6-tetramethyl-4-piperidinone. researchgate.net To enhance their performance and compatibility with different polymer matrices, HALS can be designed with high molecular weights or with reactive groups that allow them to be copolymerized into the polymer backbone. researchgate.net This approach minimizes migration and extraction of the stabilizer, ensuring permanent protection.

The structure of this compound, being a diamine, suggests its potential use as a monomer or a chain extender in the synthesis of polymeric HALS. researchgate.netscispace.comgoogle.com By incorporating this diamine into a polymer chain, the piperidine moieties could provide the active sites for light stabilization. For instance, diamines are known to be used as chain extenders in the production of polyurethanes. scispace.comnih.gov If this compound were used in such a capacity, it could potentially introduce HALS functionality throughout the polymer structure.

However, a review of the available scientific literature and patents does not provide specific examples or detailed research findings on the use of this compound for the development of HALS. While the synthesis of other diamine-based HALS, such as N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine, has been reported, direct application of this compound in this context is not documented. researchgate.net Further research would be necessary to evaluate its effectiveness as a HALS precursor and to determine the performance of polymers stabilized with it.

Structure Function Relationships and Pharmacological Insights Non Clinical Human Data

Elucidating the Influence of Structural Modifications on Receptor Binding Affinity and Selectivity

The affinity and selectivity of compounds containing the 4-aminopiperidine (B84694) moiety for various receptors are highly dependent on the nature and position of chemical substituents on the piperidine (B6355638) rings and the amino group.

In vitro studies have been instrumental in characterizing the interaction of N-4-piperidinyl-4-piperidinamine derivatives with a range of biological targets. The piperidine ring itself is a key structural element for activity at certain receptors. For instance, in dual-activity ligands targeting histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, the piperidine moiety was found to be a critical structural feature for high affinity at the σ1R while maintaining affinity for the H3R. nih.gov When the piperidine core in one such compound was replaced with a piperazine (B1678402) ring, the affinity for the σ1R decreased significantly (from a Ki of 3.64 nM to 1531 nM), while the affinity for the H3R was largely unaffected. nih.gov

The 4-aminopiperidine structure is a common feature in drugs targeting diverse receptors, including histamine H1, dopamine (B1211576), and serotonin (B10506) 5-HT4 receptors. nih.gov Modifications to this core structure dictate the primary pharmacological action. For example, a series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues were synthesized and evaluated as histamine H3 receptor antagonists. nih.gov This highlights how the central piperidine/piperazine scaffold, combined with other structural elements, drives receptor specificity.

In the realm of opioid receptor research, analogues of this compound have shown significant potential. The development of diaryl amino piperidines as potent delta-opioid receptor agonists has been a subject of investigation. ebi.ac.uk Furthermore, based on an active metabolite of tramadol, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were designed. nih.gov One compound from this series emerged as a highly potent and selective µ-opioid receptor (MOR) agonist, with a Ki of 0.0034 nM for MOR and significantly lower affinity for delta (DOR) and kappa (KOR) opioid receptors. nih.gov This demonstrates that specific substitutions on the piperidine ring are pivotal for achieving high potency and selectivity.

| Compound | Core Structure | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Compound 5 Analogue | Piperidine | σ1R | 3.64 | nih.gov |

| Compound 4 Analogue | Piperazine | σ1R | 1531 | nih.gov |

| Compound 5 Analogue | Piperidine | hH3R | 7.70 | nih.gov |

| Compound 4 Analogue | Piperazine | hH3R | 3.17 | nih.gov |

| Compound 23 | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | MOR | 0.0034 | nih.gov |

| Compound 23 | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | DOR | 41.67 | nih.gov |

| Compound 23 | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | KOR | 7.9 | nih.gov |

Radioligand binding assays are a cornerstone for quantifying the interaction between a compound and its receptor target. nih.gov These assays measure the affinity (equilibrium dissociation constant, Kd) of a radiolabeled ligand for a receptor and the density of receptors (Bmax) in a given tissue or cell preparation. nih.gov Competition binding assays, a variation of this technique, are used to determine the affinity (inhibitory constant, Ki) of an unlabeled compound (like an this compound analogue) by measuring its ability to displace a known radioligand from the receptor. nih.gov

For example, in the study of piperidine/piperazine-based compounds, radioligand binding assays were used with 3H-pentazocine to determine affinity for the sigma-1 receptor (S1R) in rat liver homogenates. nih.gov This allowed for the identification of a potent S1R ligand with a Ki value of 3.2 nM. nih.gov

Beyond simple binding, functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. A common functional assay is the [35S]GTPγS binding assay, which measures G-protein activation following receptor stimulation. For instance, a racemic analogue of this compound was identified as a delta-opioid receptor agonist with no measurable activity at mu or kappa subtypes using this method. nih.gov Another functional assay involves using an allosteric modulator, like phenytoin (B1677684) for the S1R, which can differentiate between agonists and antagonists by altering their binding affinity in a predictable way. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vitro to In Vivo Correlation Studies (Excluding Human Clinical Data)

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to describe the full time course of a drug's effect. nih.govresearchgate.net This approach is essential in drug development for predicting therapeutic outcomes and optimizing dosing regimens. mdpi.comcapes.gov.br

An important aspect of PK/PD modeling is establishing an in vitro-in vivo correlation (IVIVC), which aims to predict the in vivo performance of a drug from its in vitro characteristics. researchgate.net A successful IVIVC can reduce the need for extensive animal testing. For instance, a Level A IVIVC, the highest level of correlation, was established for risperidone-loaded microspheres by comparing in vitro drug release profiles with in vivo data obtained through deconvolution methods like the Nelson-Wagner equation. nih.gov Studies have shown that for certain formulations, in vivo release can be slightly faster than in vitro, but a strong linear correlation (R² values > 0.97) can still be achieved. nih.gov In another example, a Level C IVIVC was established for an anti-infective agent by correlating the results of an in vitro biphasic dissolution study with the in vivo bioavailability determined in mice. mdpi.com

For this compound analogues, PK/PD modeling can help predict their efficacy and duration of action based on their receptor binding kinetics and pharmacokinetic properties in preclinical species. By combining in vitro potency (e.g., EC50 from functional assays) with in vivo concentration-time data, models can be built to simulate the expected pharmacological response.

Metabolism Studies (In Vitro and In Vivo, Excluding Human Clinical Data)

The metabolic fate of this compound and its derivatives is a key determinant of their pharmacokinetic profile and duration of action. In vitro and non-human in vivo studies are used to identify metabolic pathways and the enzymes responsible.

For many drugs containing the 4-aminopiperidine moiety, N-dealkylation is a predominant metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. nih.gov In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have shown that CYP3A4 is a major contributor to the metabolism of a wide range of 4-aminopiperidine drugs. nih.gov For some of these compounds, CYP2D6 also plays a significant role. nih.gov The 4-amino group is thought to be a key structural feature, potentially forming a hydrogen bond with the serine 119 residue in the active site of CYP3A4, which positions the molecule for catalysis. nih.gov

Similar findings were observed for the antimalarial drug piperaquine, where in vitro metabolism was found to be primarily mediated by CYP3A4. nih.gov In vitro studies with pooled HLMs showed a significant loss of the parent drug over time, which was almost completely inhibited by the CYP3A4 inhibitor ketoconazole. nih.gov

In a study of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne), in vitro incubation with pooled human liver microsomes (pHLM) and analysis of authentic urine samples from a post-mortem case identified several metabolic transformations. nih.gov The most significant in vitro and in vivo metabolic pathways were O-deethylation, hydroxylation, and ketone reduction, as well as combinations of these reactions. nih.gov Such studies are crucial for identifying metabolites that can serve as biomarkers of exposure. nih.gov

| Compound Class | Primary Metabolic Pathway | Major Enzyme(s) Involved | Reference |

|---|---|---|---|

| 4-Aminopiperidine Drugs | N-dealkylation | CYP3A4, CYP2D6 | nih.gov |

| Piperaquine | CYP-mediated metabolism | CYP3A4 | nih.gov |

| N-piperidinyl etonitazene | O-deethylation, Hydroxylation, Ketone reduction | Not specified | nih.gov |

Rational Design of Analogues for Modulated Biological Activity

The rational design of analogues of this compound is guided by structure-activity relationship (SAR) studies, which systematically explore how chemical modifications affect biological activity. nih.gov The goal is to optimize properties like potency, selectivity, and metabolic stability. enamine.net

SAR studies on piperidine-based ligands have revealed key insights. For example, in a series of cocaine analogues, N-demethylation of a trans-(+)-3α-piperidine-based ligand led to improved activity at serotonin and norepinephrine (B1679862) transporters. nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups generally led to a decrease in activity at all monoamine transporters. nih.gov This indicates that the N-substituent is a critical modulator of transporter affinity and selectivity.

In the design of novel MOR agonists, SAR exploration of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues showed that the linker between the piperidine ring and a phenyl ring, as well as the substitution pattern on the phenyl ring, played a pivotal role in binding affinity and selectivity. nih.gov Similarly, in a series of N-(piperidin-4-yl)benzamide derivatives, guided by bioisosterism and pharmacokinetic parameters, specific diaryl ether substitutions led to compounds with significant inhibitory bioactivity in cancer cell lines. nih.gov

The introduction of unsaturation in the piperidine ring has also been explored. In one series, an unsaturated piperidine analogue showed a tenfold increase in potency compared to its saturated counterpart. dndi.org However, this modification can also introduce metabolic liabilities, such as the potential for oxidation to a toxic epoxide. dndi.org These examples underscore the iterative process of rational drug design, where structural modifications are made to enhance a desired biological activity while minimizing undesirable properties.

Q & A

What are the common synthetic routes for N-4-Piperidinyl-4-piperidinamine, and how do reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often prepared by reacting piperidone precursors with amines under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or via Schiff base intermediates. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–120°C), and stoichiometric ratios of reactants. Evidence from similar compounds suggests that optimizing catalyst loading (5–10% w/w) and reaction time (12–24 hours) can improve yields from ~50% to >80% .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

Critical characterization methods include:

- NMR : and NMR to confirm amine proton environments (δ 1.4–3.0 ppm for piperidinyl protons) and carbon backbone integrity.

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C-N bend) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (CHN, MW 183.18 g/mol) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

How should researchers safely handle this compound in laboratory settings?

Basic Research Question

Safety protocols derived from analogous piperidine compounds include:

- PPE : Nitrile gloves, lab coat, and eye protection (chemical goggles).

- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes .

How can reaction conditions be optimized to minimize by-products during this compound synthesis?

Advanced Research Question

By-products (e.g., over-alkylated amines or dimerization products) arise from excessive reagent ratios or prolonged heating. Mitigation strategies:

- Stoichiometric Control : Limit amine-to-ketone ratios to 1:1.1.

- Temperature Gradients : Stepwise heating (e.g., 60°C for 6 hours, then 80°C for 3 hours) to favor selective imine formation.

- Catalyst Screening : Test alternatives like ZnCl or Ti(OiPr) for improved regioselectivity .

How should contradictory spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing novel derivatives?

Advanced Research Question

Contradictions may arise from impurities, tautomerism, or solvent effects. Resolution steps:

- Cross-Validation : Compare with computational models (DFT calculations for expected NMR shifts) .

- Solvent Exchange : Re-acquire spectra in deuterated DMSO or CDCl to assess solvent-induced shifts.

- Supplementary Techniques : Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm connectivity .

What structural modifications of this compound enhance its bioactivity in neurological targets?

Advanced Research Question

Structure-activity relationship (SAR) studies on piperidinamine derivatives suggest:

- N-Substitution : Adding aryl groups (e.g., phenyl or fluorophenyl) improves binding to σ-1 receptors.

- Ring Functionalization : Introducing hydroxyl or methoxy groups at the 4-position enhances blood-brain barrier permeability.

- Amide Derivatives : Conjugation with phenoxyacetamide moieties (as in ) increases stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.